molecular formula C16H21BN2O4S B1408109 (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid CAS No. 1704121-11-8

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Cat. No.: B1408109
CAS No.: 1704121-11-8
M. Wt: 348.2 g/mol
InChI Key: ZJCCYUKLQWWYTR-UHFFFAOYSA-N
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Description

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a complex organic compound with the molecular formula C16H21BN2O4S It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a sulfonyl group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biological assays and as a potential therapeutic agent. The sulfonyl and ethylpiperazine moieties may also contribute to its biological activity by interacting with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-Methylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
  • (4-((4-Phenylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
  • (4-((4-Benzylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Uniqueness

(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is unique due to the presence of the ethylpiperazine moiety, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the combination of the boronic acid group with the naphthalene ring and sulfonyl group provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)sulfonylnaphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4S/c1-2-18-9-11-19(12-10-18)24(22,23)16-8-7-15(17(20)21)13-5-3-4-6-14(13)16/h3-8,20-21H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCCYUKLQWWYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((4-Ethylpiperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

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